molecular formula C26H23FN4O5 B14996323 N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B14996323
M. Wt: 490.5 g/mol
InChI Key: NBWXIRYVRPJYSX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the nitrobenzyl group: This step involves the nitration of benzyl derivatives followed by coupling with the quinazolinone core.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the butanamide linkage: This step involves the coupling of the intermediate with butanoic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and have similar biological activities.

    Fluorobenzyl derivatives: These compounds contain the fluorobenzyl group and may have similar chemical properties.

    Nitrobenzyl derivatives: These compounds contain the nitrobenzyl group and may undergo similar chemical reactions.

Uniqueness

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H23FN4O5

Molecular Weight

490.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32)

InChI Key

NBWXIRYVRPJYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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